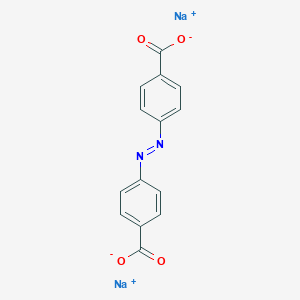

Disodium 4,4'-azobisbenzoate

Beschreibung

Disodium 4,4'-azobisbenzoate (CAS 19672-24-3) is a sodium salt of 4,4'-azodibenzoic acid, characterized by an azo (-N=N-) linkage connecting two para-substituted benzoate groups. Its molecular formula is C₁₄H₁₀N₂O₄·2Na, with a molecular weight of 314.20 g/mol . The compound is commercially available as a high-purity reagent (≥98%) for research and industrial applications, such as polymer synthesis, dye intermediates, or analytical standards . Its stability and water solubility stem from the ionic sodium carboxylate groups and the conjugated azo structure.

Eigenschaften

CAS-Nummer |

19672-24-3 |

|---|---|

Molekularformel |

C14H8N2Na2O4 |

Molekulargewicht |

314.2 g/mol |

IUPAC-Name |

disodium;4-[(4-carboxylatophenyl)diazenyl]benzoate |

InChI |

InChI=1S/C14H10N2O4.2Na/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI-Schlüssel |

AOUWWAFLSCTHIF-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |

Andere CAS-Nummern |

19672-24-3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4,4'-Azodibenzoic Acid

- Structure : The free acid form (C₁₄H₁₀N₂O₄; CAS 2215-89-6) lacks sodium ions, resulting in reduced water solubility compared to its disodium salt .

- Applications: Primarily used as a monomer for azo-based polymers. The absence of sodium limits its utility in aqueous systems but enhances compatibility in organic solvents .

- Key Difference: Solubility and reactivity in polar vs. non-polar media.

Olsalazine Sodium

- Structure : A diazo compound (C₁₄H₈N₂Na₂O₆; CAS 6054-98-4) featuring two salicylic acid moieties linked by an azo group. Molecular weight: 346.20 g/mol .

- Applications : Used pharmacologically as an anti-inflammatory agent in treating ulcerative colitis. The hydroxyl groups enable radical scavenging, unlike disodium 4,4'-azobisbenzoate, which lacks such functional groups .

- Key Difference : Bioactivity and medical applications vs. industrial uses.

Disodium 4,4'-[(4,6-Dihydroxy-1,3-phenylene)bis(azo)]bis(benzenesulphonate)

- Structure : Contains sulfonate (-SO₃⁻) groups instead of carboxylates, with a molecular weight of 401.33 g/mol (CAS 56120-28-6) .

- Applications : A textile dye (e.g., Acid Brown 417) due to its strong chromophoric azo-sulfonate system. Sulfonate groups enhance solubility in acidic conditions compared to carboxylates .

- Key Difference : Acidic solubility and dyeing efficiency.

4,4'-Oxybis(benzoic Acid) and Derivatives

- Structure : Features an ether (-O-) linkage instead of azo, as in dimethyl 4,4'-oxydibenzoate (CAS 14387-30-5; C₁₆H₁₄O₅, MW 286.28 g/mol) .

- Applications : Used in polymer stabilizers and liquid crystals. The ether linkage reduces conjugation, leading to lower thermal stability than azo-linked compounds .

- Key Difference : Electronic properties and thermal behavior.

Physicochemical and Functional Comparisons

Q & A

Q. How can disodium 4,4'-azobisbenzoate be functionalized for use in bioimaging or drug delivery systems?

- Methodological Answer : Conjugate the sulfonate groups with fluorescent probes (e.g., FITC) via EDC/NHS coupling. Validate conjugation efficiency with fluorescence spectroscopy and MALDI-TOF MS . For drug delivery, encapsulate in PLGA nanoparticles and assess release kinetics using dialysis membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.